molecular formula C14H14N2O2 B11869795 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one CAS No. 6699-44-1

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one

Katalognummer: B11869795
CAS-Nummer: 6699-44-1
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: QNHSOUYJNQXMTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one typically involves the reaction of quinoxaline derivatives with propenone compounds under specific conditions. One common method involves the condensation of 2,3-dihydroquinoxaline with propenone derivatives in the presence of a base catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one is unique due to its specific structural arrangement and the absence of additional substituents on the quinoxaline ring. This structural simplicity allows for versatile chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

6699-44-1

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

1-(4-prop-2-enoyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h3-8H,1-2,9-10H2

InChI-Schlüssel

QNHSOUYJNQXMTE-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)N1CCN(C2=CC=CC=C21)C(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.